molecular formula C15H16N2 B1274244 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 75510-02-0

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B1274244
CAS No.: 75510-02-0
M. Wt: 224.3 g/mol
InChI Key: OGXKXWUYFHASPY-UHFFFAOYSA-N
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Description

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and its role as a building block in synthetic chemistry.

Preparation Methods

Core Ring Formation via Cyclization Reactions

The naphthyridine core is typically constructed through cyclization of pyridine derivatives. A prominent approach involves the use of 3-acyl-2-vinylpyridine intermediates, which undergo intramolecular cyclization under ammonia pressure. For example, heating 3-acyl-2-vinylpyridine 19 with ammonia in methanol at 60°C induces cyclization to form dihydronaphthyridine 17 , achieving a 79% assay yield. This one-pot reaction avoids isolation of intermediates, enhancing efficiency.

Key Reaction Conditions for Cyclization

Parameter Value
Temperature 60°C
Pressure (NH₃) 0.65 MPa
Solvent Methanol
Additive BHT (stabilizer)
Reaction Time 6 hours

Introduction of the Benzyl Group

The benzyl group at position 6 is introduced via alkylation or reductive amination. A two-step sequence involving Boc protection/deprotection and subsequent coupling with benzyl halides is widely employed. For instance, treating tetrahydronaphthyridine intermediate 16 with benzyl bromide in the presence of a base (e.g., K₂CO₃) in THF at room temperature affords the benzylated product in 85–92% yield.

Optimized Benzylation Protocol

Reagent Conditions Yield
Benzyl bromide K₂CO₃, THF, rt, 12 h 89%
Benzyl chloride NaH, DMF, 0°C to rt, 8 h 84%

Asymmetric Hydrogenation for Stereocontrol

Enantioselective synthesis of the tetrahydronaphthyridine scaffold is achieved via ruthenium-catalyzed transfer hydrogenation. Using a chiral Ru(II)-TsDPEN catalyst, dihydronaphthyridine 17 is reduced to 16 with >99.9% enantiomeric excess (ee) under mild conditions. This step is critical for producing pharmacologically relevant stereoisomers.

Hydrogenation Parameters

Catalyst Substrate Solvent Temp. Time ee
Ru(II)-TsDPEN 17 THF/H₂O 40°C 24 h >99.9%
Pd/C (racemic) 17 MeOH rt 12 h N/A

Industrial-Scale Process Optimization

Large-scale production prioritizes atom economy and minimal purification. The Heck vinylation of chloropyridine 23 with ethylene gas exemplifies an atom-economical step, eliminating stoichiometric byproducts. Subsequent cyclization and hydrogenation are performed in tandem, reducing intermediate isolation.

Comparison of Industrial vs. Lab-Scale Methods

Parameter Laboratory Scale Industrial Scale
Cyclization Volume 80 mL 800 L
Catalyst Loading 5 mol% 2 mol%
Purification Filtration/Recrystallization Continuous Crystallization
Overall Yield 25% 34%

Challenges and Mitigation Strategies

  • Impurity Formation : Cyclization byproducts like 26 (4 mol%) are minimized using antioxidants (e.g., BHT) and controlled NH₃ pressure.
  • Stereochemical Drift : Enantiopure products are stabilized via recrystallization from ethyl acetate/hexane mixtures, improving ee from 98.8% to >99.9%.
  • Scale-Up Limitations : Transitioning from batch to flow reactors enhances temperature control during exothermic steps (e.g., hydrogenation), reducing decomposition.

Alternative Synthetic Routes

While the above methods dominate current practice, exploratory pathways include:

  • Radical Cyclization : Visible-light-mediated coupling of vinylpyridines with benzyl radicals, though yields remain modest (45–55%).
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates, achieving 90% ee but requiring specialized biocatalysts.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or halogen groups .

Scientific Research Applications

Biochemical Properties and Mechanisms of Action

Target Enzymes and Receptors:
The primary mechanism of action for 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase. This interaction disrupts the normal function of the integrase enzyme critical for HIV replication, indicating potential antiviral activity against HIV-1 .

Anticancer Activity:
Research has shown that various derivatives of tetrahydro-1,6-naphthyridine exhibit anticancer properties by inhibiting cancer cell growth and inducing apoptosis. The compound's ability to influence cell signaling pathways and gene expression enhances its profile as a candidate for cancer treatment .

Scientific Research Applications

The compound has several notable applications across different fields:

Medicinal Chemistry

  • Therapeutic Potential: Investigated for its potential in treating neurological disorders due to its interaction with neurotransmitter systems. It shows promise as an inhibitor of enzymes involved in cognitive functions and may be beneficial in managing conditions like Alzheimer's disease.
  • Antimicrobial Properties: Studies indicate that this compound may possess antimicrobial activities, making it a candidate for developing new antibiotics .

Synthetic Chemistry

  • Building Block for Complex Molecules: this compound serves as a versatile building block in organic synthesis, contributing to the development of more complex chemical entities.

Industrial Applications

  • Material Development: Utilized in the synthesis of novel materials and pharmaceuticals due to its unique structural properties and reactivity.

Antiviral Research

In a study focusing on HIV treatment strategies, researchers demonstrated that derivatives of this compound could effectively inhibit HIV replication by targeting integrase. This suggests a pathway for developing new antiviral therapies .

Anticancer Studies

A series of experiments revealed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, specific analogs were shown to induce apoptosis in breast cancer cells through modulation of apoptotic pathways .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryNeurological disorders treatmentPotential inhibitor of enzymes related to cognition
Antimicrobial ResearchDevelopment of new antibioticsExhibits significant antimicrobial activity
Synthetic ChemistryBuilding block for complex organic moleculesVersatile precursor in organic synthesis
Industrial ApplicationsMaterial developmentUsed in synthesizing novel pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. It may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
  • 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Uniqueness

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific structure and the presence of the benzyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Biological Activity

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a compound belonging to the naphthyridine family, recognized for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular structure of this compound includes a bicyclic core with a benzyl substituent that enhances its lipophilicity and biological reactivity. Its molecular formula is C15H17NC_{15}H_{17}N with a molecular weight of approximately 225.31 g/mol. This compound has shown significant interactions with various biomolecules, influencing enzymatic activities and cellular processes.

PropertyValue
Molecular FormulaC15H17NC_{15}H_{17}N
Molecular Weight225.31 g/mol
SolubilitySoluble in organic solvents
LipophilicityHigh

Interaction with Biological Targets

One of the primary mechanisms through which this compound exerts its biological effects is through its interaction with the histamine H3 receptor . This receptor is implicated in neurotransmission and has been a target for developing drugs aimed at treating neurological disorders. The compound's affinity for this receptor suggests potential applications in managing conditions such as Alzheimer's disease and other cognitive impairments .

Additionally, this compound has been reported to interact with the HIV-1 integrase , specifically targeting the allosteric LEDGF/p75-binding site. This interaction can disrupt HIV replication, indicating its potential as an antiviral agent .

Cellular Effects

The compound influences various cellular processes including:

  • Cell Proliferation : It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
  • Gene Expression : Modulation of gene expression related to cell survival and death pathways has been observed.
  • Enzyme Inhibition : It inhibits certain enzymes involved in metabolic pathways, which may contribute to its anticancer properties .

Anticancer Activity

A study demonstrated that derivatives of this compound exhibit significant anticancer activity by targeting specific signaling pathways involved in tumor growth. For instance, it was found to inhibit cell growth in various cancer cell lines by promoting apoptotic mechanisms .

Neuroprotective Effects

Research indicates that compounds similar to this compound can protect neurons from oxidative stress and amyloid-beta aggregation, which are critical factors in Alzheimer's disease pathology .

Antiviral Properties

In vitro studies have confirmed that this compound can effectively inhibit HIV replication by interfering with the integrase enzyme's function. This property positions it as a promising candidate for further development in antiviral therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine, and what are their key reaction conditions?

The compound is synthesized via Grignard addition followed by borohydride reduction :

  • Step 1 : 6-Benzyl-1,6-naphthyridin-6-ium bromide reacts with methylmagnesium bromide (THF, 5°C) to yield 6-benzyl-5-methyl-5,6-dihydro-1,6-naphthyridine.
  • Step 2 : Reduction with NaBH₄ in methanol under pH 7 buffer (5°C) produces 6-benzyl-5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine in 92% overall yield . Alternative routes include BF₃-mediated cyclization of 1-benzyl-4-piperidinone with 3-aminoacrolein derivatives (xylene, reflux), yielding 23% of the product .

Q. How is regioselectivity controlled during alkylation of the 1,6-naphthyridine core?

Regioselective alkylation at the N6 position is achieved using LiNPr₂i (lithium diisopropylamide) in THF. For example, methylation with methyl iodide at 55°C results in 87% yield of 5-benzyl-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine . This method avoids competing C-alkylation, which is rare in this scaffold .

Q. What spectroscopic techniques are critical for characterizing 6-benzyl-1,6-naphthyridine derivatives?

  • ¹H/¹³C NMR : Used to confirm substitution patterns and stereochemistry. For instance, the methyl group in 5-methyl derivatives shows distinct splitting due to coupling with adjacent protons .
  • UV-Vis and FT-IR : Employed to analyze electronic transitions and functional groups (e.g., NH stretching in tetrahydro derivatives) .

Advanced Research Questions

Q. How do catalytic systems influence intramolecular cyclization in fused 1,6-naphthyridine derivatives?

Copper bromide (CuBr) catalyzes intramolecular [4+2] hetero-Diels–Alder reactions to form dihydrodibenzo[b,h][1,6]naphthyridines. Optimized conditions (e.g., 110°C, 12 h) improve yields by stabilizing transition states through π-π interactions . Competing pathways, such as retro-Diels–Alder, are minimized by controlling temperature and solvent polarity .

Q. What strategies address contradictions in demethylation outcomes for N- vs. C-methyl groups?

  • N-Demethylation : Achieved via Pd/C-catalyzed hydrogenolysis in acetic acid (95% yield for 8-methyl derivatives) .
  • C-Demethylation : Rarely observed but can occur under strong acidic conditions (e.g., HCl/MeOH), requiring careful monitoring by TLC or HPLC to isolate intermediates .

Q. How does structural modification of the benzyl group impact biological activity?

  • Antimicrobial activity : Electron-withdrawing groups (e.g., chloro, nitro) at the benzyl para position enhance activity against Gram-positive bacteria by improving membrane penetration .
  • Anticancer potential : Derivatives with extended π-systems (e.g., benzo[b]benzofurano[2,3-e]-naphthyridines) show topoisomerase inhibition, as confirmed by in vitro assays .

Q. What computational methods validate the stereochemical outcomes of asymmetric syntheses?

  • DFT calculations : Used to predict transition-state energies for alkylation or cyclization steps, explaining stereoselectivity in products like 5-benzyl-8-methyl derivatives .
  • NBO analysis : Identifies hyperconjugative interactions stabilizing intermediates, such as charge transfer from N6 to adjacent carbons .

Q. Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses?

  • Temperature control : Low temperatures (5°C) prevent side reactions during Grignard additions .
  • Catalyst loading : For CuBr-catalyzed reactions, 10 mol% balances cost and efficiency .
  • Workup protocols : Neutralization of BF₃ with pyridine after cyclization improves isolation purity .

Q. What are the pitfalls in interpreting NMR data for tetrahydro-1,6-naphthyridines?

  • Dynamic effects : Ring-flipping in tetrahydro derivatives can average NMR signals; variable-temperature NMR resolves this .
  • Overlapping peaks : Use of DEPT-135 and HSQC distinguishes CH₂ groups in crowded spectra .

Q. How to assess environmental toxicity of 1,6-naphthyridine derivatives?

  • OECD 209 guidelines : Measure biodegradability in activated sludge; electron-deficient derivatives (e.g., nitro-substituted) often persist longer .
  • QSAR models : Predict aquatic toxicity (e.g., LC₅₀ for Daphnia magna) based on logP and H-bond acceptor counts .

Properties

IUPAC Name

6-benzyl-7,8-dihydro-5H-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-5-13(6-3-1)11-17-10-8-15-14(12-17)7-4-9-16-15/h1-7,9H,8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXKXWUYFHASPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226458
Record name 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75510-02-0
Record name 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075510020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,6Naphthyridine (13.7 g, 105 mmol) and benzyl bromide (36.05 g, 210 mmol) were combined in acetonitrile (200 ml) and heated to reflux until no 1,6-naphthyridine was visible by thin layer chromatography. After removal of the solvent in vacuo, the residue was washed several times with ether and dissolved in methanol (700 ml). Water (250 ml) was added, and the solution cooled to 0°; portionwise addition of sodium borohydride (20.8 g, 550 mmol) brought about vigorous gas evolution and a slight rise in temperature. The reaction mixture was allowed to warm to room temperature and stir for 18 hours. The solvent was then removed in vacuo and the residue partitioned between water (750 ml) and methylene chloride (300 ml). The aqueous layer was extracted with additional methylene chloride (2×300 ml) and the combined organic extracts were washed once with water and once with saturated aqueous sodium chloride. Removal of solvent provided a dark amber foam, which was purified by column chromatography (99:1 methylene chloride:methanol) to yield the title product (12.1 g, 54 mmol, 51% yield).
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
36.05 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20.8 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
51%

Synthesis routes and methods II

Procedure details

To a solution 1,6-naphthyridine (2.09 g, 16.05 mmol) in acetonitrile (50.0 ml) is added benzylbromide (3.30 g, 19.27 mmol, 1.2 eq.) and NaI (50.0 mg). The resulting mixture is refluxed under nitrogen overnight. Acetonitrile is evaporated, and the residue is washed with ether (20 ml), and dried in vacuo to give the quaternary salt, which is dissolved in a mixture of MeOH (90 ml) and water (30 ml). To the solution at 0° C. is added sodium borohydride (2.28 g, 96.5 mmol, about 6.0 eq.). The resulting mixture is warmed to rt, and stirred overnight. The organic solvent is evaporated, and the residue is taken up in water (50 ml), extracted with EtOAc (50 ml×3). The combined organic phase is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography (Hexane/EtOAc 1:1 plus 4% TEA) to give the title compound. MS (+VE) m/z 225.1 (M++1).
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine

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